molecular formula C7H8ClN5O B1459213 [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride CAS No. 1351646-92-8

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride

Cat. No.: B1459213
CAS No.: 1351646-92-8
M. Wt: 213.62 g/mol
InChI Key: CAUWVSXCOLQONO-UHFFFAOYSA-N
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Description

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a pyrimidin-2-yl group and at the 5-position with an aminomethyl moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

The pyrimidine ring contributes to hydrogen bonding and π-π stacking interactions, which are critical for biological activity, particularly in anticancer research . Its structural framework is frequently modified to explore structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O.ClH/c8-4-5-11-7(12-13-5)6-9-2-1-3-10-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUWVSXCOLQONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride typically involves:

  • Construction of the 1,2,4-oxadiazole ring via heterocyclization of amidoximes with carboxylic acid derivatives.
  • Functionalization of the pyrimidine ring at the 2-position.
  • Introduction of the methylamine substituent.
  • Formation of the hydrochloride salt for improved stability and handling.

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a key heterocyclic structure in the compound. Multiple methods exist for its synthesis, with the most common and efficient being the cyclization of amidoximes with carboxylic acid derivatives.

Key methods include:

  • Amidoxime and Acyl Chloride Cyclization:
    Amidoximes react with acyl chlorides in the presence of bases such as pyridine or tetrabutylammonium fluoride (TBAF) to form 1,2,4-oxadiazoles. This method, originally proposed by Tiemann and Krüger, may yield two products but can be optimized for selectivity and yield using catalysts.

  • Amidoxime and Activated Carboxylic Acid Derivatives:
    Using esters (methyl or ethyl), anhydrides, or carboxylic acids activated by coupling reagents like EDC, DCC, CDI, TBTU, or T3P facilitates cyclization under milder conditions. These methods often provide better yields and easier purification.

  • Microwave-Assisted Cyclization:
    Microwave irradiation accelerates the reaction of amidoximes with acyl chlorides or esters in the presence of catalysts like NH4F/Al2O3 or K2CO3, achieving high yields in short reaction times with reduced solvent use.

  • One-Pot Procedures:
    Recent advances include one-pot syntheses at room temperature using superbases (e.g., NaOH/DMSO) or Vilsmeier reagent activation of carboxylic acids, allowing efficient formation of 3,5-disubstituted 1,2,4-oxadiazoles with simple purification.

Representative Synthetic Route (Based on Patent Literature)

A typical synthetic sequence may involve the following steps:

Step Description Reagents/Conditions Notes
1 Preparation of amidoxime derivative Reaction of nitrile with hydroxylamine hydrochloride Forms amidoxime precursor for oxadiazole ring
2 Cyclization to 1,2,4-oxadiazole Amidoxime + acyl chloride or ester, base (e.g., pyridine), possibly microwave irradiation Forms oxadiazole ring with pyrimidinyl substituent
3 Introduction of methylamine group Reduction of acylated imine intermediate with NaBH4 or NaCNBH3 in protic solvent Converts imine to amine
4 Formation of hydrochloride salt Treatment with HCl in suitable solvent Stabilizes amine as hydrochloride salt
5 Purification Extraction, washing, drying over MgSO4, evaporation, and chromatography Ensures product purity

This sequence can be carried out as a "one-pot" procedure, where successive steps are performed in a single reaction vessel without intermediate isolation, enhancing efficiency.

Research Findings and Optimization Notes

  • Base Selection:
    Tertiary amines are commonly used to trap hydrochloric acid released during acylation, preventing side reactions and improving yields.

  • Solvent Choice:
    Protic solvents or solvent mixtures containing protic components are preferred during reduction steps to facilitate hydride transfer.

  • Microwave Irradiation:
    Application of microwave-assisted synthesis has been shown to reduce reaction times drastically (from hours to minutes) and improve yields for oxadiazole formation.

  • Purification Challenges:
    Some methods report difficulties in purification due to byproducts or incomplete reactions; thus, chromatographic techniques and careful solvent selection are critical.

  • One-Pot Synthesis Advantage:
    One-pot methods reduce handling, solvent use, and time, providing an environmentally friendlier and scalable approach.

Summary Table of Preparation Methods for 1,2,4-Oxadiazole Core

Method Starting Materials Reagents/Catalysts Conditions Yield Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime, Acyl chloride Pyridine, TBAF Room temp or reflux Moderate to good Simple reagents, straightforward Possible byproduct formation
Amidoxime + Activated Ester/Anhydride Amidoxime, ester or anhydride EDC, DCC, CDI, TBTU, T3P Mild, room temp to reflux Good Mild conditions, better yields Coupling reagents cost
Microwave-Assisted Cyclization Amidoxime, acyl chloride or ester NH4F/Al2O3, K2CO3 Microwave irradiation, minutes High Fast, high yield, less solvent Requires microwave equipment
One-Pot Superbase Method Amidoxime, methyl/ethyl ester NaOH/DMSO Room temp, 4-24 h Variable (11-90%) Simple purification Longer reaction times
Vilsmeier Reagent Activation Amidoxime, carboxylic acid Vilsmeier reagent Room temp Good to excellent One-pot, good yields Sensitive reagents

Chemical Reactions Analysis

Types of Reactions

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent (1,2,4-oxadiazole) Molecular Weight (g/mol) Solubility Notable Properties/Applications References
[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride (Target) 3-Pyrimidin-2-yl, 5-CH2NH2 Not explicitly reported Likely polar solvents (e.g., H2O) Anticancer potential (pyrimidine SAR)
[2-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride 3-Pyrazin-2-yl, 5-CH2CH2NH2 Not reported Water, methanol, ethanol Enhanced solubility due to ethyl linker
[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride 3-Ph, 5-CH2NH2 Not reported Industrial solvents High purity (99%), agrochemical uses
[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride 3-iPr, 5-CH2NH2 ~177.64 (alkyl analog) Lipophilic media Increased lipophilicity for membrane penetration
N,N-dimethyl-N-{[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine HCl 3-(4-NO2-Ph), 5-CH2NMe2 Not reported Aqueous solutions Electrophilic nitro group for reactivity
Key Observations:
  • Heterocycle Substitutions : Replacing pyrimidin-2-yl with pyrazin-2-yl () or phenyl () alters electronic properties and binding interactions. Pyrimidine/pyrazine rings enable hydrogen bonding, while phenyl groups enhance hydrophobic interactions.
  • Linker Modifications : Ethyl vs. methyl linkers (e.g., vs. Target compound) influence molecular flexibility and solubility. Ethyl groups may reduce steric hindrance in binding pockets.

Comparative Solubility and Stability

  • Hydrochloride Salts: All compounds in the comparison are hydrochloride salts, improving aqueous solubility. For example, the pyrazine analog () is explicitly noted as soluble in water, methanol, and ethanol .
  • Thermal Stability : Alkyl-substituted analogs () may exhibit higher thermal stability due to reduced π-system complexity compared to aromatic derivatives.

Biological Activity

[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride (CAS Number: 1351646-92-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₇H₈ClN₅O
  • Molecular Weight : 213.63 g/mol

The biological activity of [(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the biological profile of compounds due to its ability to form hydrogen bonds and engage in π-stacking interactions with biomolecules.

Biological Activities

  • Antimicrobial Activity : Compounds containing the oxadiazole ring have been reported to exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains and fungi, suggesting that [(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride may possess similar properties.
  • Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against several cancer cell lines. The antiproliferative activity is often measured using IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%.
    CompoundCell LineIC₅₀ (μM)
    Compound AHeLa15.0
    Compound BL121020.5
    [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine HClTBDTBD
  • Enzyme Inhibition : The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored, with studies showing that oxadiazole derivatives can effectively inhibit this enzyme, which is crucial for neurotransmission. The inhibition potency is often expressed in terms of IC₅₀ values.
    CompoundAChE IC₅₀ (μM)
    Compound A12.8
    Compound B53.1
    [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine HClTBD

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry reported that a series of oxadiazole derivatives exhibited significant antiproliferative activity against human cancer cell lines such as HeLa and CEM. The structure–activity relationship indicated that modifications to the oxadiazole ring could enhance potency .
  • Inhibition of Cholinesterases : Research has shown that various oxadiazole derivatives act as dual inhibitors of AChE and butyrylcholinesterase (BChE). One study found that specific modifications led to improved selectivity and potency against AChE compared to BChE .
  • Antimicrobial Studies : Another investigation into the antimicrobial properties of oxadiazole-containing compounds revealed effective inhibition against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic strategies are optimal for preparing [(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride?

The synthesis of this compound involves constructing the 1,2,4-oxadiazole ring, followed by functionalization with pyrimidine and amine groups. A common approach includes:

  • Cyclization : Reacting a nitrile precursor with hydroxylamine to form the oxadiazole ring .
  • Coupling : Introducing the pyrimidin-2-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Amine protection : Using Boc or Fmoc groups to prevent side reactions during synthesis, followed by HCl-mediated deprotection to yield the hydrochloride salt .
    Key challenge : Oxadiazole ring instability under acidic conditions requires pH control during cyclization.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC/MS : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity. Mass spectrometry confirms molecular weight (expected m/z: 288.74 for C₁₄H₁₃ClN₄O) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to verify proton environments (e.g., pyrimidine protons at δ 8.7–9.2 ppm, oxadiazole CH₂ at δ 4.5–5.0 ppm) .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement (monoclinic space group P2₁/c common for similar hydrochlorides) .

Q. What are the stability considerations for handling the hydrochloride salt?

  • Storage : Store at 2–8°C in airtight containers with desiccants to prevent deliquescence.
  • Degradation pathways : Hydrolysis of the oxadiazole ring under prolonged exposure to moisture. Monitor via periodic TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between free base and hydrochloride forms?

Contradictions may arise from differences in solubility or salt dissociation kinetics. Methodological steps:

  • Solubility assays : Compare solubility in PBS (pH 7.4) vs. acidic buffers (pH 4.5) to assess ionization effects.
  • Cell-based assays : Pre-equilibrate the hydrochloride salt in assay media to ensure complete dissociation to the free base .
  • Structural analysis : Use differential scanning calorimetry (DSC) to confirm salt stability under assay conditions .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound?

  • Analog synthesis : Modify the pyrimidine substituents (e.g., 4-methoxy vs. 4-chloro) or oxadiazole methylamine position.
  • Biological testing : Screen analogs against target receptors (e.g., S1P receptors) using radioligand binding assays (see for similar oxadiazole-based probes).
  • Computational modeling : Perform docking studies with AutoDock Vina to correlate substituent effects with binding affinity .

Q. How should researchers address discrepancies in crystallographic data refinement?

  • Data collection : Ensure high-resolution data (<1.0 Å) to resolve disorder in the hydrochloride counterion.
  • Refinement protocols : Use SHELXL’s restraints for anisotropic displacement parameters of Cl⁻ ions. Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
  • Twinned crystals : Apply the TWINABS scale for data correction if twinning is detected .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride

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